trans-6-Hexadecene
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Overview
Description
trans-6-Hexadecene: is an organic compound with the molecular formula C16H32 . It is an alkene with a double bond located at the sixth carbon atom in the chain, and the “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Hexadecyne: One common method to synthesize trans-6-Hexadecene is through the partial hydrogenation of hexadecyne.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the trans isomer over the cis isomer .
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-6-Hexadecene can undergo oxidation reactions to form epoxides or diols.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts to form hexadecane.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like bromine or chlorine in the presence of light or heat.
Major Products
Epoxides: and from oxidation.
Hexadecane: from reduction.
Dihalides: from halogenation.
Scientific Research Applications
Chemistry
Polymerization: trans-6-Hexadecene is used as a monomer in the synthesis of polymers with specific properties, such as high molecular weight and low polydispersity.
Biology
Lipid Studies: The compound is used in studies related to lipid metabolism and the role of unsaturated fatty acids in biological systems.
Medicine
Drug Delivery: This compound is explored for its potential in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Industry
Mechanism of Action
The mechanism by which trans-6-Hexadecene exerts its effects depends on the specific application. In polymerization, the double bond allows for the formation of long polymer chains through catalytic processes. In biological systems, the compound can interact with lipid membranes, influencing their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
cis-6-Hexadecene: The cis isomer of 6-Hexadecene, where the hydrogen atoms are on the same side of the double bond.
Hexadecane: A saturated hydrocarbon with no double bonds.
1-Hexadecene: An alkene with the double bond at the first carbon atom.
Uniqueness: : trans-6-Hexadecene is unique due to its specific double bond position and trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other alkenes. This configuration affects its reactivity, stability, and interactions in various applications .
Properties
CAS No. |
74533-93-0 |
---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-6-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11+ |
InChI Key |
CTDXHTXAABMUIW-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCCC |
Origin of Product |
United States |
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